3-(Bromomethyl)-3-fluorooxetane
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Overview
Description
3-(Bromomethyl)-3-fluorooxetane is an organic compound characterized by a four-membered oxetane ring substituted with a bromomethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-fluorooxetane typically involves the reaction of oxetane derivatives with brominating and fluorinating agents. One common method includes the bromination of 3-methyl-3-fluorooxetane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-fluorooxetane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.
Major Products
Nucleophilic Substitution: Products include azido, thio, or alkoxy-substituted oxetanes.
Oxidation: Products include oxetane derivatives with hydroxyl or carbonyl groups.
Reduction: The major product is 3-fluorooxetane.
Scientific Research Applications
3-(Bromomethyl)-3-fluorooxetane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a reactive intermediate in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-fluorooxetane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and stability. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-3-fluorooxetane
- 3-(Iodomethyl)-3-fluorooxetane
- 3-(Hydroxymethyl)-3-fluorooxetane
Uniqueness
3-(Bromomethyl)-3-fluorooxetane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability compared to its analogs. The bromine atom provides a good leaving group for substitution reactions, while the fluorine atom enhances the compound’s lipophilicity and metabolic stability .
Properties
IUPAC Name |
3-(bromomethyl)-3-fluorooxetane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrFO/c5-1-4(6)2-7-3-4/h1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZVKJVPHVROMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CBr)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623048 |
Source
|
Record name | 3-(Bromomethyl)-3-fluorooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865451-86-1 |
Source
|
Record name | 3-(Bromomethyl)-3-fluorooxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865451-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)-3-fluorooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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